2,3-Dimethylpyrazin

Übersicht

Beschreibung

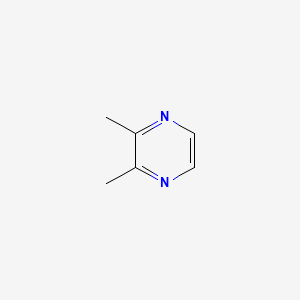

2,3-Dimethylpyrazine is an organic compound with the molecular formula C₆H₈N₂. It is a colorless to light yellow liquid with a characteristic roasted odor reminiscent of nuts, cocoa, and coffee. This compound is naturally found in various foods such as cocoa, coffee, and roasted sesame seeds . It is widely used in the flavor and fragrance industry due to its distinct aroma.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethylpyrazine has diverse applications in scientific research:

Wirkmechanismus

Target of Action

It’s known that this compound is used as a flavoring additive , suggesting that its targets could be olfactory receptors

Mode of Action

It’s known that pyrazines, in general, interact with their targets (potentially olfactory receptors) to produce a specific aroma or flavor . The exact interaction between 2,3-Dimethylpyrazine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Dimethylpyrazine can be synthesized through several methods. One common method involves the reaction of 2-amino-3-methylpyridine with methyl iodide under basic conditions to form the desired product . Another method includes the cyclization of 2,3-diaminobutane with glyoxal in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of 2,3-Dimethylpyrazine often involves the catalytic dehydrogenation of 2,3-dimethylpiperazine. This process is carried out at elevated temperatures and in the presence of a suitable catalyst such as palladium on carbon .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dimethylpyrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,3-dimethylpyrazine-N-oxide using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of 2,3-Dimethylpyrazine can yield 2,3-dimethylpiperazine.

Substitution: It can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nitrating agents like nitric acid for nitration; halogens like chlorine for halogenation.

Major Products Formed:

Oxidation: 2,3-Dimethylpyrazine-N-oxide.

Reduction: 2,3-Dimethylpiperazine.

Substitution: Nitro-2,3-dimethylpyrazine, halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethylpyrazine: Found in asparagus, tea, and roasted sesame seeds.

2,6-Dimethylpyrazine: Present in baked goods and coffee.

2,3,5,6-Tetramethylpyrazine: Found in fermented cocoa beans and nattō.

Uniqueness: 2,3-Dimethylpyrazine is unique due to its specific substitution pattern, which imparts a distinct roasted and nutty aroma. This makes it particularly valuable in the flavor and fragrance industry for creating specific sensory profiles .

Eigenschaften

IUPAC Name |

2,3-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQOBQJCDNLAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064058 | |

| Record name | Pyrazine, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], colourless to light yellow liquid with a nutty, cocoa-like odour | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

155.00 to 157.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997-1.030 | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5910-89-4, 25704-73-8 | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025704738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHF7883D0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2,3-Dimethylpyrazine known for?

A1: 2,3-Dimethylpyrazine is primarily recognized for its potent aroma, often described as nutty, roasted, or earthy. [, , ]

Q2: In what food products can 2,3-Dimethylpyrazine be found naturally?

A2: This compound contributes to the characteristic aroma of various foods, including roasted sesame seeds, asparagus, black and green tea, crisp bread, malt, raw shrimp, soy products, Swiss cheeses, and wheat bread. [, , ]

Q3: How is 2,3-Dimethylpyrazine formed in food?

A3: It's often generated during cooking through Maillard reactions, a complex series of chemical reactions between sugars and amino acids. [, , ]

Q4: Can 2,3-Dimethylpyrazine be used as a food additive?

A4: Yes, it is used as a flavoring agent and odorant in various food products like cereals. []

Q5: How does the aroma of 2,3-Dimethylpyrazine compare to other alkylpyrazines?

A5: Studies utilizing gas chromatography-olfactometry and aroma extract dilution analysis have shown that 2,3-Dimethylpyrazine possesses a stronger aroma compared to other alkylpyrazines like 2,5-dimethylpyrazine and 2,6-dimethylpyrazine in specific contexts, such as fried tilapia and Parmigiano-Reggiano cheese. [, ]

Q6: How does the hulling process of pistachios affect 2,3-Dimethylpyrazine concentration?

A6: Research suggests that the dry-dry hulling method significantly increases the concentration of 2,3-Dimethylpyrazine in pistachios compared to other hulling methods. []

Q7: What is the molecular formula and weight of 2,3-Dimethylpyrazine?

A7: Its molecular formula is C6H8N2, and its molecular weight is 108.14 g/mol.

Q8: Are there any spectroscopic data available for 2,3-Dimethylpyrazine?

A8: Yes, its characterization often involves techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). [, , ]

Q9: What is the structure of 2,3-Dimethylpyrazine?

A9: 2,3-Dimethylpyrazine is a heterocyclic aromatic compound. Its structure consists of a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, with methyl groups substituted at the 2 and 3 positions.

Q10: How is 2,3-Dimethylpyrazine synthesized?

A10: Several synthetic routes exist, including reacting biacetyl with ethylene diamine or using 2,3-butylene glycol and ethylene diamine as starting materials. []

Q11: Can 2,3-Dimethylpyrazine undergo the Maillard reaction?

A11: While 2,3-Dimethylpyrazine itself is a product of the Maillard reaction, it can further participate in these reactions, especially in complex food matrices. [, ]

Q12: Are there any studies on the dearomative diborylation of 2,3-Dimethylpyrazine?

A12: Yes, Density Functional Theory (DFT) calculations and experimental studies suggest that the diborylation of 2,3-Dimethylpyrazine with bis(pinacolato)diboron (B2pin2) likely proceeds through a radical pathway, particularly when catalyzed by 2,6-dichloro-4,4'-bipyridine. []

Q13: Has 2,3-Dimethylpyrazine been used in material science?

A13: Yes, it's been explored as a ligand in coordination polymers, leading to the creation of materials with interesting structural and magnetic properties. [, , , , , , , ]

Q14: What kind of coordination polymers have been synthesized using 2,3-Dimethylpyrazine?

A14: Researchers have successfully incorporated 2,3-Dimethylpyrazine into coordination polymers with copper(I) halides, copper(I) cyanide, and zinc(II) halides. [, , , ]

Q15: What is the significance of using 2,3-Dimethylpyrazine in these coordination polymers?

A15: The incorporation of 2,3-Dimethylpyrazine influences the dimensionality and overall structure of the resulting coordination polymer. For instance, it can act as a bridging ligand, connecting metal centers to form chains or layers. [, , , , , , , ]

Q16: Does the steric hindrance of 2,3-Dimethylpyrazine play a role in coordination polymer formation?

A16: Yes, the two methyl groups on the pyrazine ring introduce steric hindrance, influencing how 2,3-Dimethylpyrazine interacts with metal centers and ultimately impacting the final structure of the coordination polymer. []

Q17: Are there any specific examples of how 2,3-Dimethylpyrazine affects the structure of a coordination polymer?

A17: Research has shown that in the presence of Keggin-type polyoxometalates, the steric hindrance of 2,3-Dimethylpyrazine can dictate the number of metal-organic units surrounding the polyoxometalate anion, leading to distinct 3D frameworks. []

Q18: What happens when copper(I) halide coordination polymers containing 2,3-Dimethylpyrazine are heated?

A18: Upon heating, these coordination polymers tend to lose 2,3-Dimethylpyrazine ligands in a stepwise manner. This often leads to the formation of intermediate coordination polymers with lower ligand-to-metal ratios, eventually resulting in the formation of metal halides. [, ]

Q19: Is the thermal decomposition of these coordination polymers reversible?

A19: Studies indicate that in a solvent like acetonitrile, the thermodynamically most stable form of the copper halide-2,3-Dimethylpyrazine coordination polymer often corresponds to a 1:1 metal-to-ligand ratio, even when starting with complexes with different stoichiometries. [, ]

Q20: How does the thermal behavior of 2,3-Dimethylpyrazine-containing coordination polymers compare to those with other ligands?

A20: The thermal properties of these coordination polymers are influenced by the specific ligand and halide used. For instance, the decomposition pathways and the stability of intermediate compounds can vary when comparing 2,3-Dimethylpyrazine to 2-ethylpyrazine. []

Q21: Does 2,3-Dimethylpyrazine have any known biological activity?

A21: While primarily known for its aroma, some studies suggest that 2,3-Dimethylpyrazine, along with other Maillard reaction products, might influence human mood and autonomic nervous system activity. [, ]

Q22: What happens to 2,3-Dimethylpyrazine in the environment?

A24: Specific data on its environmental degradation and ecotoxicological effects are limited and require further investigation. []

Q23: Are there any concerns regarding the industrial use of 2,3-Dimethylpyrazine and its environmental impact?

A25: While considered safe as a food additive, its wider industrial use necessitates a comprehensive assessment of potential environmental risks and the implementation of appropriate waste management strategies. []

Q24: How is 2,3-Dimethylpyrazine typically quantified?

A26: Stable isotope dilution analysis coupled with gas chromatography-mass spectrometry (SIDA-GC-MS) is a commonly employed technique for the accurate quantification of 2,3-Dimethylpyrazine, particularly in complex matrices like coffee. []

Q25: What other analytical methods are used to study 2,3-Dimethylpyrazine?

A27: Other methods include gas chromatography-olfactometry (GC-O) to assess its odor contribution, aroma extract dilution analysis (AEDA) to determine its odor potency, and high-performance liquid chromatography (HPLC) for separation and analysis. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.